Evidence 1: Achiral Scaffold vs. Enantiomerically Pure Sesquiterpene Analogs
1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS 878-55-7) is an achiral molecule with no stereogenic centers, while its closest natural analogs, α-cyperone (CAS 473-08-5) and nootkatone (CAS 4674-50-4), possess defined stereochemistry (4aS,7R and 4R,4aS,6R, respectively) [1]. This structural simplicity eliminates the need for chiral separation or asymmetric synthesis, directly reducing procurement and synthetic costs for applications that do not require chirality. The molecular weight of the target compound is 178.27 g/mol, compared to 218.33 g/mol for both α-cyperone and nootkatone, representing an 18.4% reduction in mass that can translate to higher atom economy in certain synthetic pathways [2].
| Evidence Dimension | Molecular complexity (stereogenic centers and molecular weight) |
|---|---|
| Target Compound Data | 0 stereogenic centers; MW = 178.27 g/mol |
| Comparator Or Baseline | α-Cyperone: 2 stereogenic centers; MW = 218.33 g/mol. Nootkatone: 3 stereogenic centers; MW = 218.33 g/mol |
| Quantified Difference | 18.4% lower molecular weight vs. sesquiterpene ketone analogs; complete absence of stereochemical complexity |
| Conditions | Structural analysis based on IUPAC nomenclature and computed molecular properties |
Why This Matters
For procurement in synthetic chemistry applications where chirality is not required, the achiral nature of CAS 878-55-7 avoids the premium pricing and supply chain complexity associated with enantiomerically pure compounds.
- [1] FlyBase Chemical Report: (+)-nootkatone. Stereochemistry: (4R,4aS,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one. View Source
- [2] PubChem. Substance and Compound databases. Molecular weight comparison: CID 10921086 (MW 178.27) vs. CID 6432449 (α-cyperone, MW 218.33) and CID 1268142 (nootkatone, MW 218.33). View Source
